Prednisolone Tebutate

Inflammation Intra-articular Corticosteroid depot

Choose Prednisolone Tebutate for its unique depot characteristics—low water solubility (0.22 mg/mL) enables sustained local anti-inflammatory activity over days to weeks, not hours. This prodrug cannot be substituted with soluble prednisolone esters. Ideal for controlled-release formulation R&D, intra-articular depot studies, and MSU crystal-induced inflammation models. USP Reference Standard grade ensures compendial compliance for QC/analytical labs. High DMSO solubility (≥100 mg/mL) facilitates concentrated stock preparation for HTS. Select this compound for validated, long-acting glucocorticoid research.

Molecular Formula C27H38O6
Molecular Weight 458.6 g/mol
CAS No. 7681-14-3
Cat. No. B147670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrednisolone Tebutate
CAS7681-14-3
Synonyms11β,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-(3,3-Dimethylbutyrate);  3,3-Dimethylbutyric Acid 21-Ester with 11β,17,21-Trihydroxypregna-1,4-diene-3,20-dione;  11β,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate);  Codelcortone
Molecular FormulaC27H38O6
Molecular Weight458.6 g/mol
Structural Identifiers
SMILESCC12CC(C3C(C1CCC2(C(=O)COC(=O)CC(C)(C)C)O)CCC4=CC(=O)C=CC34C)O
InChIInChI=1S/C27H38O6/c1-24(2,3)14-22(31)33-15-21(30)27(32)11-9-19-18-7-6-16-12-17(28)8-10-25(16,4)23(18)20(29)13-26(19,27)5/h8,10,12,18-20,23,29,32H,6-7,9,11,13-15H2,1-5H3/t18-,19-,20-,23+,25-,26-,27-/m0/s1
InChIKeyHUMXXHTVHHLNRO-KAJVQRHHSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prednisolone Tebutate (CAS 7681-14-3): Overview for Procurement and Scientific Selection


Prednisolone Tebutate (CAS 7681-14-3), also known as prednisolone 21-tert-butylacetate, is a synthetic glucocorticoid corticosteroid ester derived from prednisolone [1]. This compound functions as a prodrug that releases the active parent prednisolone following enzymatic hydrolysis at the site of administration [2]. As a depot formulation designed for local injection, prednisolone tebutate is characterized by low water solubility (0.22 mg/mL) [3] and prolonged residence time at the injection site relative to more soluble prednisolone esters such as sodium phosphate or hemisuccinate [2]. The compound has been approved by the FDA since July 25, 1956, under the trade name Hydeltra-TBA and is available as a 20 mg/mL injectable suspension [4][5].

Prednisolone Tebutate (CAS 7681-14-3): Why Substitution with Other Prednisolone Esters Is Not Supported by Evidence


Prednisolone tebutate cannot be generically substituted with other prednisolone esters (e.g., acetate, sodium phosphate, hemisuccinate) due to fundamental differences in solubility, release kinetics, and resultant in vivo behavior. Prednisolone tebutate exhibits a water solubility of 0.22 mg/mL, substantially lower than prednisolone sodium phosphate (freely water-soluble) and prednisolone hemisuccinate (designed for rapid systemic delivery) [1][2]. This low aqueous solubility confers depot characteristics: following intra-articular or intralesional injection, prednisolone tebutate crystals persist locally, providing sustained anti-inflammatory activity over days to weeks rather than hours [3][4]. In contrast, soluble phosphate esters undergo rapid absorption and systemic distribution, making them unsuitable for localized sustained depot therapy [2]. Direct comparative in vivo evidence demonstrates that different corticosteroid preparations produce distinct temporal profiles of anti-inflammatory effect and tissue-level consequences, with prednisolone tebutate showing prolonged crystal persistence and sustained suppression relative to betamethasone preparations containing a soluble component [3]. These differences in formulation-specific release kinetics directly translate to divergent clinical applicability, precluding simple interchangeability based solely on shared active moiety.

Prednisolone Tebutate (CAS 7681-14-3): Head-to-Head Comparative Evidence for Scientific Procurement Decisions


Head-to-Head In Vivo Comparison: Prednisolone Tebutate vs. Betamethasone Acetate/Phosphate vs. Triamcinolone Hexacetonide in Rat Air Pouch Inflammation Model

In a direct head-to-head comparative study using the rat subcutaneous air pouch model of monosodium urate (MSU) crystal-induced inflammation, prednisolone tebutate (20 mg/mL, 1 mL injected) was compared against betamethasone acetate/phosphate (6 mg/mL, 1 mL) and triamcinolone hexacetonide (20 mg/mL, 1 mL) [1]. The study quantitatively assessed crystal persistence, phagocytosis inhibition, and tissue-level effects. Prednisolone tebutate demonstrated significantly longer crystal persistence in the pouch fluid compared to betamethasone (P < 0.05), consistent with its depot characteristics. Furthermore, prednisolone tebutate significantly decreased MSU crystal phagocytosis relative to untreated inflamed controls (P < 0.003) [1]. At 7 days post-injection, prednisolone tebutate produced near-complete suppression of inflammation but concurrently induced atrophy and necrosis of the pouch membrane, yielding a very thin tissue with almost no vessels—a finding distinct from the rapid but milder effect of the betamethasone preparation containing a soluble component [1].

Inflammation Intra-articular Corticosteroid depot MSU crystals Preclinical pharmacology

Aqueous Solubility Comparison: Prednisolone Tebutate vs. Prednisolone Sodium Phosphate

Quantitative solubility data from authoritative databases establish a clear differentiation in formulation behavior. Prednisolone tebutate exhibits water solubility of 0.22 mg/mL, classifying it as practically insoluble in aqueous media [1]. In contrast, prednisolone sodium phosphate is formulated as a freely water-soluble 20 mg/mL solution suitable for intravenous, intramuscular, or oral administration [2]. This >90-fold difference in aqueous solubility directly dictates their respective clinical utility: the low solubility of prednisolone tebutate enables its function as an injectable suspension depot, whereas the high solubility of the phosphate ester supports rapid systemic delivery.

Formulation science Solubility Depot injection Pharmaceutical development

DMSO Solubility: Prednisolone Tebutate vs. Prednisolone

For in vitro experimental design, prednisolone tebutate demonstrates high solubility in DMSO (≥100 mg/mL, equivalent to ≥218.06 mM) . This represents a solubility in DMSO that exceeds its water solubility (0.22 mg/mL) by over 450-fold. For comparison, prednisolone (the parent compound, CAS 50-24-8) exhibits DMSO solubility of ≥25 mg/mL . The >4-fold higher DMSO solubility of prednisolone tebutate relative to the parent prednisolone (≥100 mg/mL vs. ≥25 mg/mL) reflects the lipophilic contribution of the 21-tert-butylacetate ester moiety [1]. This differential has practical implications for preparing concentrated stock solutions for cell-based assays.

In vitro assay preparation Solvent selection Stock solution DMSO solubility

Clinical Duration of Action: Prednisolone Tebutate vs. Prednisolone Acetate Dosing Regimens

Clinical dosing guidelines from authoritative compendia reveal a 3-fold difference in recommended dosing frequency for intra-articular administration. Prednisolone tebutate is dosed at 4–40 mg per injection administered as needed (PRN), consistent with its depot characteristics and prolonged duration of action [1]. In contrast, prednisolone acetate requires administration every 12 hours for intramuscular use (2–30 mg IM q12h), reflecting more rapid absorption and clearance [1]. Both preparations exhibit variable absorption rates over 24–48 hours depending on injection site and local blood supply, but the tert-butylacetate ester confers sufficiently prolonged residence to eliminate the need for scheduled redosing [2]. The 20 mg/mL suspension concentration is shared between formulations; however, the dosing frequency differential (PRN vs. q12h) underscores the functional distinction in release kinetics.

Intra-articular therapy Dosing interval Duration of action Rheumatology

Glucocorticoid Receptor Binding Affinity: Prednisolone Tebutate Activity Profile

Prednisolone tebutate acts as an agonist of the glucocorticoid receptor with an IC50 of 9.28 (-log[M]), as curated in the ChEMBL database [1]. The compound also exhibits binding to the mineralocorticoid receptor (Ki = 9.54), corticosteroid-binding globulin (Ki = 7.51), and androgen receptor (Ki = 5.60) [1]. Notably, this receptor binding profile reflects the active parent prednisolone following ester hydrolysis, as the 21-tert-butylacetate prodrug requires enzymatic cleavage to release the pharmacologically active glucocorticoid [2]. Direct comparative receptor binding data against other prednisolone esters in the same assay system is not available; therefore, this evidence should be interpreted as characterizing the active moiety rather than establishing differential receptor pharmacology between esters.

Glucocorticoid receptor Nuclear hormone receptor IC50 Receptor binding

Prednisolone Tebutate (CAS 7681-14-3): Evidence-Based Application Scenarios for Research and Industrial Use


Sustained Local Depot Delivery Research Requiring Extended Anti-Inflammatory Effect

Prednisolone tebutate is indicated for preclinical and formulation research focused on sustained local glucocorticoid delivery. Its low aqueous solubility (0.22 mg/mL) [1] and documented depot characteristics enable extended local residence following intra-articular, intralesional, or soft-tissue injection [2]. Direct in vivo evidence demonstrates that prednisolone tebutate crystals persist in the local tissue environment significantly longer than more soluble corticosteroid preparations (P < 0.05 vs. betamethasone), with sustained anti-inflammatory activity measurable at 7 days post-injection [3]. This extended duration of action is further supported by clinical dosing guidelines that recommend PRN (as-needed) administration rather than scheduled q12h redosing [4]. Researchers investigating controlled-release formulations or comparing depot corticosteroid technologies should select prednisolone tebutate when a model compound with established long-acting local retention is required.

In Vitro Assay Development Requiring Concentrated Stock Solutions

For in vitro pharmacology and assay development, prednisolone tebutate offers a practical advantage in solvent handling. The compound exhibits DMSO solubility of ≥100 mg/mL (≥218.06 mM) , which is >4-fold higher than the parent prednisolone (≥25 mg/mL in DMSO) . This elevated DMSO solubility, conferred by the lipophilic 21-tert-butylacetate ester moiety, facilitates preparation of highly concentrated stock solutions for cell-based assays and high-throughput screening. Researchers can prepare 100 mM working stocks with minimal DMSO carryover into final assay wells, reducing solvent-related artifacts. This property is particularly valuable for dose-response studies requiring high test concentrations while maintaining DMSO levels below cytotoxic thresholds.

Preclinical In Vivo Models of Crystal-Induced Inflammation

Prednisolone tebutate has been validated in the rat subcutaneous air pouch model of monosodium urate (MSU) crystal-induced inflammation [3]. In this established preclinical model of acute crystal arthropathy, prednisolone tebutate (20 mg/mL suspension, 1 mL injected) demonstrated significant suppression of MSU crystal phagocytosis (P < 0.003 vs. inflamed control) and produced near-complete elimination of inflammation at 7 days [3]. This validated model system provides a robust platform for evaluating the compound's anti-inflammatory efficacy, as well as for comparative studies with novel anti-inflammatory candidates or alternative depot formulations. Researchers should note that, consistent with other highly potent depot corticosteroids, prednisolone tebutate produced membrane atrophy and necrosis at the 7-day time point in this model—a tissue-level effect that should be considered when designing experiments and interpreting histopathological outcomes [3].

Analytical Reference Standard for Pharmaceutical Quality Control

Prednisolone tebutate is designated as a USP Reference Standard for quality control applications . The compound meets USP monograph specifications, containing not less than 97.0% and not more than 103.0% of prednisolone tebutate calculated on the dried basis [5]. For analytical laboratories and pharmaceutical quality control operations, prednisolone tebutate reference material is appropriate for use in compendial identity testing, assay validation, and impurity profiling. The availability of a standardized reference grade material supports method development for HPLC and LC-MS quantitation of prednisolone tebutate in finished dosage forms and during stability studies. Procurement of USP-grade material is recommended when analytical accuracy and regulatory compliance are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prednisolone Tebutate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.